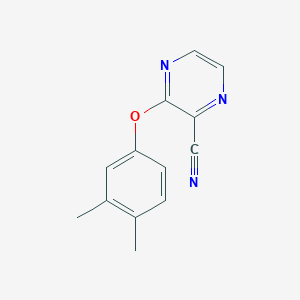
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid, also known as MTCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MTCA is a derivative of proline and belongs to the family of amino acids.
Wirkmechanismus
The exact mechanism of action of 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways. 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. It also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. It also reduces oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid has been found to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to be non-toxic and well-tolerated in animal studies. However, there are some limitations to its use in lab experiments. 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid is a relatively new compound, and its long-term effects are not yet fully understood. It also has a short half-life, which may limit its therapeutic potential.
Zukünftige Richtungen
For the study of 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid include investigating its therapeutic potential in human diseases and developing novel derivatives with improved pharmacological properties.
Synthesemethoden
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid can be synthesized through a multistep process that involves the protection of the amine group of proline, followed by the coupling of the protected proline with 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. The final step involves the deprotection of the amine group to obtain 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid in its pure form.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid has been studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in animal models of inflammation. It has also been found to protect neurons from oxidative damage and improve cognitive function in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10(15(18)19)9-16-14(17)13-8-4-6-11-5-2-3-7-12(11)13/h2-3,5,7,10,13H,4,6,8-9H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMMBFCZJNPFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCCC2=CC=CC=C12)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3,5-Dimethylpiperidine-1-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7556005.png)


![3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid](/img/structure/B7556040.png)


![2-[1-[(1,1-Dioxothiolan-3-yl)-methylcarbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556056.png)


![2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7556095.png)
![2-Methyl-3-[(2-phenylsulfanylacetyl)amino]propanoic acid](/img/structure/B7556100.png)
![2-Methyl-3-[(4-methylsulfonylbenzoyl)amino]propanoic acid](/img/structure/B7556108.png)
![3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7556121.png)